2,2,4-Trimethylpyrrolidine hydrochloride

Description

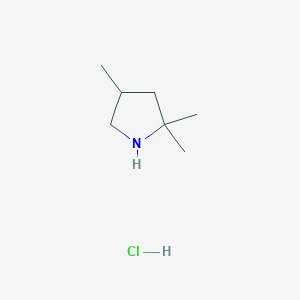

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUWODDRROSFEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897428-40-8, 1390654-80-4 | |

| Record name | (S)-2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of 2,2,4-Trimethylpyrrolidine hydrochloride

An In-depth Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride: Synthesis, Properties, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest in modern organic synthesis and medicinal chemistry. As a hydrochloride salt, it exists as a stable, water-soluble solid, enhancing its utility in various synthetic applications.[1][2] The molecule's core structure is a five-membered saturated nitrogen heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous FDA-approved drugs.[3] Its key value lies in the specific stereochemistry conferred by the three methyl groups on the pyrrolidine ring, making it a valuable chiral building block and auxiliary in the synthesis of complex, high-value pharmaceutical compounds.[2][4] This guide provides a detailed exploration of its synthesis, physicochemical properties, and critical role in drug development.

Molecular Formula: C₇H₁₆ClN[1][5][6][7][8][9][10] Molecular Weight: 149.66 g/mol [1][5][7][8][9][10]

Physicochemical and Structural Properties

The properties of this compound are dictated by its unique trimethyl-substituted pyrrolidine ring and its salt form. The specific stereoisomer, particularly the (S)-enantiomer, is often the focus of synthetic efforts due to its utility in asymmetric synthesis.[4]

| Property | Data | Source(s) |

| Appearance | White to Off-White Solid | [11][12] |

| Melting Point | 140 - 143°C (for the (S)-enantiomer) | [11][12] |

| Solubility | Water-soluble; Sparingly soluble in DMSO; Slightly soluble in Chloroform | [1][2][11] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere | [11][12] |

| CAS Numbers | 1390654-80-4 (racemic); 1897428-40-8 ((S)-enantiomer) | [5][6][7][8] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |

| InChI Key | HWUWODDRROSFEJ-UHFFFAOYSA-N (racemic); HWUWODDRROSFEJ-RGMNGODLSA-N ((S)-enantiomer) | [6][7][8] |

Stereoselective Synthesis: A Strategic Overview

Achieving stereocontrol is paramount in the synthesis of chiral molecules like this compound. The primary documented industrial route involves a multi-step process that begins with a larger, achiral precursor and introduces chirality through controlled chemical transformations.[4][13]

A well-established pathway starts from 2,2,6,6-tetramethyl-piperidin-4-one, a six-membered ring precursor.[4][13] This process leverages a key ring-contraction step to form the desired five-membered pyrrolidine scaffold, followed by reduction and salt formation.[4][13] This method provides a reliable and scalable route to specific enantiomers, such as (S)-2,2,4-trimethylpyrrolidine hydrochloride.

Caption: Synthetic workflow for (S)-2,2,4-Trimethylpyrrolidine HCl.

Detailed Experimental Protocols

The protocols described below are based on established methodologies and are intended for execution by trained chemists in a controlled laboratory setting.[13]

Protocol 1: Synthesis of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride

Objective: To synthesize the target compound from (S)-3,5,5-trimethyl-pyrrolidin-2-one.

Materials:

-

(S)-3,5,5-trimethyl-pyrrolidin-2-one

-

Lithium aluminum hydride (LAH) or other suitable reducing agent

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 2M in diethyl ether)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), magnetic stirrer, and cooling bath.

Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reduction: Suspend the reducing agent (e.g., LAH) in anhydrous THF in the flask and cool the mixture to 0°C using an ice bath.

-

Substrate Addition: Dissolve (S)-3,5,5-trimethyl-pyrrolidin-2-one in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel. Control the addition rate to maintain the reaction temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess reducing agent by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filtration & Extraction: Filter the resulting solids and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates and extract the aqueous layer several times with diethyl ether.

-

Drying: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2,2,4-trimethylpyrrolidine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

Isolation: The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, (S)-2,2,4-trimethylpyrrolidine hydrochloride.

Protocol 2: Product Characterization

Objective: To confirm the identity, purity, and structure of the synthesized compound.

-

Melting Point: Determine the melting point range of the solid product and compare it to the literature value (140-143°C).[11][12] A sharp melting point is indicative of high purity.

-

¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting spectra should show characteristic peaks corresponding to the three distinct methyl groups and the pyrrolidine ring protons. The integration and chemical shifts should be consistent with the target structure.

-

Mass Spectrometry (MS): Analyze the sample to determine its molecular weight. The mass spectrum should show a parent ion peak corresponding to the free base (C₇H₁₅N, MW ≈ 113.2).

-

Purity Analysis (≥98%): Purity can be further assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) if a suitable method is developed.[5]

Application in Asymmetric Synthesis and Drug Development

The structural rigidity and defined stereochemistry of 2,2,4-trimethylpyrrolidine make it an excellent chiral auxiliary.[4] In this role, it is temporarily incorporated into a substrate molecule to direct a subsequent reaction to form a specific stereoisomer. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered.[4]

Caption: Role of 2,2,4-trimethylpyrrolidine as a chiral auxiliary.

This strategic use is critical in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer. The pyrrolidine scaffold itself is a key feature in many drugs, and using building blocks like 2,2,4-trimethylpyrrolidine ensures that the final active pharmaceutical ingredient (API) is synthesized with the correct three-dimensional structure.[3]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]

-

GHS Hazard Code: H302[7]

-

Signal Word: Warning

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place, with -20°C being recommended for long-term stability.[11][12]

References

-

This compound | lookchem. [Link]

- US Patent US20200369608A1 - Processes for preparing pyrrolidine compounds.

-

(S)-2,2,4-trimethylpyrrolidine hydrochloride | PubChem. [Link]

-

CAS NO. 147539-23-9 | tert-butyl 4-(6-chloro-5-nitro-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate | Arctom. [Link]

-

This compound | PubChem. [Link]

-

1-Piperazinecarboxylic acid, 4-(4-chloro-3-nitro-2-pyridinyl)-,1,1-dimethylethyl ester | Molbase. [Link]

-

Heterocyclic Compounds | Ark Pharma Scientific Limited. [Link]

-

3Way Pharm Inc. | ChemBuyersGuide.com. [Link]

-

Chemical Catalog Page 01037 | Autech. [Link]

-

2,2,4-Trimethyl-pyrrolidine | SpectraBase. [Link]

-

2,2-dimethylpyrrolidine | Organic Syntheses. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | MDPI. [Link]

-

This compound | Pharmaffiliates. [Link]

- US Patent US4384125A - Process for the purific

-

This compound | Amerigo Scientific. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 1897428-40-8: Pyrrolidine, 2,2,4-trimethyl-, hydrochlo… [cymitquimica.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C7H16ClN | CID 54598566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound - Amerigo Scientific [amerigoscientific.com]

- 11. (S)-2,2,4-trimethylpyrrolidinehydrochloride | 1897428-40-8 [chemicalbook.com]

- 12. (S)-2,2,4-trimethylpyrrolidinehydrochloride | 1897428-40-8 [amp.chemicalbook.com]

- 13. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Characterization of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of (S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No. 1897428-40-8), a pivotal chiral building block in modern pharmaceutical synthesis. With the ever-increasing demand for enantiomerically pure compounds in drug development, a thorough understanding of the synthesis, purification, and analytical characterization of such vital intermediates is paramount. This document delves into the core physicochemical properties, provides a detailed, field-tested synthetic protocol, and outlines a suite of analytical methodologies for the unambiguous identification and purity assessment of the title compound. The causality behind experimental choices is elucidated to empower researchers in their own synthetic endeavors. All protocols are designed as self-validating systems, ensuring reproducibility and reliability. This guide is grounded in authoritative references to bolster the scientific integrity of the presented data and methodologies.

Introduction: The Strategic Importance of (S)-2,2,4-Trimethylpyrrolidine Hydrochloride

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is often critical for target engagement. (S)-2,2,4-trimethylpyrrolidine hydrochloride, a specific chiral derivative, has emerged as a crucial intermediate in the synthesis of high-value pharmaceuticals.

Its most notable application is in the industrial-scale synthesis of Elexacaftor, a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector.[1][2] Elexacaftor is a key component of triple combination therapies that have revolutionized the treatment of cystic fibrosis.[1] The precise stereochemistry of the (S)-2,2,4-trimethylpyrrolidinyl moiety is integral to the therapeutic efficacy of Elexacaftor, highlighting the critical need for robust methods to produce and characterize this chiral building block in its enantiomerically pure form.[1] This guide serves as a technical resource for scientists engaged in the synthesis and quality control of this important pharmaceutical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2,2,4-trimethylpyrrolidine hydrochloride is essential for its handling, storage, and application in synthesis. The hydrochloride salt form confers greater water solubility compared to its free base, which is advantageous for various synthetic applications.[3]

| Property | Value | Reference |

| CAS Number | 1897428-40-8 | [4] |

| Molecular Formula | C₇H₁₆ClN | [4] |

| Molecular Weight | 149.66 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 140 - 143 °C | |

| Solubility | Sparingly soluble in Chloroform and DMSO | [6] |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere. | [6] |

| SMILES | C[C@H]1CC(C)(C)NC1.[H]Cl | [4] |

| InChIKey | HWUWODDRROSFEJ-RGMNGODLSA-N |

Synthesis and Purification

The synthesis of (S)-2,2,4-trimethylpyrrolidine hydrochloride is achieved through a stereoselective reduction of the corresponding lactam, (S)-3,5,5-trimethyl-pyrrolidin-2-one, followed by salt formation. This process is detailed in the patent literature, providing a reliable pathway to this key intermediate.[7]

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic route to (S)-2,2,4-Trimethylpyrrolidine Hydrochloride.

Step-by-Step Synthesis Protocol

This protocol is adapted from the process described in U.S. Patent US20200369608A1.[7]

Step 1: Reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-3,5,5-trimethyl-pyrrolidin-2-one in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

-

Cool the solution to a reduced temperature (e.g., 0 °C).

-

Slowly add a solution of a suitable hydride reducing agent (e.g., lithium aluminum hydride in THF). The choice of a powerful reducing agent is necessary to reduce the amide functionality of the lactam.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow, sequential addition of water and an aqueous solution of a strong base (e.g., 15% NaOH) at a low temperature to decompose the excess reducing agent and the aluminum salts.

-

Filter the resulting slurry and wash the filter cake with the ethereal solvent.

-

The filtrate, containing the (S)-2,2,4-trimethylpyrrolidine free base, can be carried forward to the next step with or without complete solvent removal.

Step 2: Formation and Crystallization of the Hydrochloride Salt

-

To the solution of the free base from the previous step, add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) at a controlled temperature. The acid treatment protonates the basic nitrogen of the pyrrolidine, forming the hydrochloride salt.[7]

-

The hydrochloride salt will precipitate from the solution. The choice of solvent is critical here to ensure high recovery of the product. A less polar solvent system, such as a mixture of isopropanol and heptane, can facilitate crystallization.[8]

-

Cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize crystallization.

-

Collect the solid product by filtration.

-

Wash the filter cake with a cold, non-polar solvent (e.g., heptane) to remove any residual impurities.

-

Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield (S)-2,2,4-trimethylpyrrolidine hydrochloride as a crystalline solid.

Purification Insights

The primary method for purification is crystallization. The choice of solvent system for crystallization is crucial for obtaining high purity material. A solvent in which the hydrochloride salt is sparingly soluble at low temperatures but more soluble at higher temperatures is ideal. Recrystallization from a suitable solvent system can be employed if further purification is required. The hygroscopic nature of the compound necessitates handling and storage under dry, inert conditions to prevent moisture absorption.[9]

Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of (S)-2,2,4-trimethylpyrrolidine hydrochloride, confirming its identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (S)-2,2,4-trimethylpyrrolidine hydrochloride, both ¹H and ¹³C NMR are critical.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protonation of the nitrogen atom will influence the chemical shifts of the neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H ₂⁺ | 9.0 - 10.0 | Broad singlet | 2H |

| C5-H ₂ | 3.2 - 3.5 | Multiplet | 2H |

| C4-H | 2.0 - 2.4 | Multiplet | 1H |

| C3-H ₂ | 1.6 - 2.0 | Multiplet | 2H |

| C2-(CH ₃)₂ | 1.3 - 1.5 | Singlet | 6H |

| C4-CH ₃ | 1.0 - 1.2 | Doublet | 3H |

Note: Predicted chemical shifts are based on general principles and data for similar pyrrolidinium salts. Actual values may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 | 65 - 70 |

| C 5 | 50 - 55 |

| C 3 | 45 - 50 |

| C 4 | 35 - 40 |

| C 2-(C H₃)₂ | 25 - 30 |

| C 4-C H₃ | 15 - 20 |

Note: Predicted chemical shifts are based on general principles and data for similar substituted pyrrolidines. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For a secondary amine hydrochloride, the spectrum is characterized by specific stretching and bending vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 3000 - 2700 | Strong, Broad |

| C-H Stretch (aliphatic) | 2980 - 2850 | Strong |

| N-H₂⁺ Bend | 1620 - 1560 | Medium |

| C-H Bend | 1470 - 1365 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

The broad and strong N-H⁺ stretching band is a characteristic feature of amine salts.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (S)-2,2,4-trimethylpyrrolidine hydrochloride, electrospray ionization (ESI) in the positive ion mode is a suitable technique.

The expected mass spectrum would show a prominent peak for the protonated free base [M+H]⁺, where M is the free base (2,2,4-trimethylpyrrolidine).

-

Molecular Weight of Free Base: 113.22 g/mol

-

Expected [M+H]⁺ peak: m/z 114.14

Fragmentation of the pyrrolidine ring can also be observed, with a characteristic neutral loss of the pyrrolidine moiety being a potential fragmentation pathway in more complex molecules containing this scaffold.[11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of (S)-2,2,4-trimethylpyrrolidine hydrochloride is of utmost importance, given its application in the synthesis of chiral drugs. Chiral HPLC is the preferred method for this analysis.

Analytical Workflow for Chiral Purity Assessment

Caption: Workflow for chiral HPLC analysis.

Recommended Chiral HPLC Method

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are often effective for separating chiral amines.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the pyrrolidine ring does not have a strong chromophore.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Applications in Drug Development

The primary and most significant application of (S)-2,2,4-trimethylpyrrolidine hydrochloride is as a key chiral building block in the synthesis of Elexacaftor .[1][2]

Role in Elexacaftor Synthesis

In the synthesis of Elexacaftor, the (S)-2,2,4-trimethylpyrrolidine moiety is introduced via a nucleophilic aromatic substitution reaction.[1] The specific stereochemistry and the steric bulk of the trimethyl-substituted pyrrolidine ring are crucial for the molecule's ability to correctly fold and traffic the defective CFTR protein to the cell surface. This underscores the principle of stereospecificity in drug action, where only one enantiomer provides the desired therapeutic effect.

Safety and Handling

(S)-2,2,4-trimethylpyrrolidine hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[8][13] It may also cause respiratory irritation.[13] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated fume hood.[13] As it is hygroscopic, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[6]

Conclusion

(S)-2,2,4-trimethylpyrrolidine hydrochloride is a fundamentally important chiral building block in modern pharmaceutical development, with its role in the synthesis of Elexacaftor being a prime example of its significance. This technical guide has provided a comprehensive overview of its characterization, from its synthesis and purification to its detailed analytical profiling. The methodologies and data presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize, analyze, and utilize this key intermediate in their programs. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are designed to foster a deeper understanding and ensure the reliable production of this high-purity, enantiomerically pure compound.

References

- Processes for preparing pyrrolidine compounds. US20200369608A1. Google Patents; 2020.

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. J Am Soc Mass Spectrom. 2026 Jan 8. Available from: [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Available from: [Link]

-

(S)-2,2,4-trimethylpyrrolidine hydrochloride. PubChem. Available from: [Link]

-

(4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Pharmaffiliates. Available from: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. 2019 Sep 1. Available from: [Link]

-

The infrared spectra of secondary amines and their salts. ResearchGate. 2025 Oct 5. Available from: [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. 2020 Apr 20. Available from: [Link]

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ResearchGate. 2026 Jan 11. Available from: [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. Glen Jackson - West Virginia University. 2020 Apr 20. Available from: [Link]

-

Cas 1897428-40-8,2,2,4-Trimethylpyrrolidine hydrochloride. lookchem. Available from: [Link]

-

Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. Sep 2020. Available from: [Link]

-

IR: amines. Available from: [Link]

-

Spectroscopy of Amines. Organic Chemistry | OpenStax. 2023 Sep 20. Available from: [Link]

- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US7244852B2. Google Patents.

-

1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. Available from: [Link]

-

Chiral Drug Separation. Available from: [Link]

-

Elexacaftor. PubChem. Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

-

Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PMC - NIH. 2024 Feb 10. Available from: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 2007 Jul 23. Available from: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. 2022 Nov 3. Available from: [Link]

-

Synthesis and structure of elexacaftor. ResearchGate. Available from: [Link]

-

¹H NMR spectrum of the pyrrolidinium-based task-specific IL, (E). ResearchGate. Available from: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available from: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). Human Metabolome Database. Available from: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available from: [Link]

Sources

- 1. How to synthesize Elexacaftor?_Chemicalbook [chemicalbook.com]

- 2. Elexacaftor | C26H34F3N7O4S | CID 134587348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemscene.com [chemscene.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. (S)-2,2,4-trimethylpyrrolidinehydrochloride | 1897428-40-8 [chemicalbook.com]

- 7. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]

- 8. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanistic Profile of 2,2,4-Trimethylpyrrolidine Hydrochloride: From Stereochemical Control to Therapeutic Innovation

This guide provides a comprehensive technical overview of 2,2,4-Trimethylpyrrolidine hydrochloride, designed for researchers, scientists, and professionals in drug development. We will delve into its core mechanism of action, which uniquely spans the fields of synthetic chemistry and pharmacology. This document will elucidate its primary role as a powerful tool for stereochemical control in asymmetric synthesis and explore its consequential impact on the biological mechanisms of action of resulting therapeutic agents, with a particular focus on its incorporation into novel drug candidates.

Part 1: The Fundamental Mechanism of Action: A Chiral Auxiliary in Asymmetric Synthesis

The primary and most well-established "mechanism of action" of this compound lies not in direct biological interaction, but in its function as a chiral auxiliary in organic synthesis.[1] In this capacity, it is temporarily integrated into a substrate molecule to direct the stereochemical outcome of a chemical reaction.[1] The inherent chirality of the 2,2,4-trimethylpyrrolidine scaffold guides the formation of a specific stereoisomer of the product, after which the auxiliary can be cleaved and recovered.[1]

The mechanism relies on the formation of a transient complex between the chiral auxiliary and the substrate. The steric and electronic properties of the trimethyl-substituted pyrrolidine ring dictate the facial selectivity of the subsequent chemical attack, leading to the preferential formation of one diastereomer.[1] This level of stereocontrol is paramount in the synthesis of chiral compounds, which is a critical aspect of modern pharmaceuticals and agrochemicals.[2]

Experimental Workflow: Asymmetric Alkylation using a Chiral Pyrrolidine Auxiliary

Below is a representative workflow illustrating the use of a chiral pyrrolidine derivative as an auxiliary in an asymmetric alkylation reaction.

-

Formation of the Chiral Adduct: The chiral auxiliary, (S)-2,2,4-trimethylpyrrolidine, is reacted with a prochiral ketone to form a chiral enamine or iminium ion intermediate.

-

Diastereoselective Alkylation: The intermediate is then reacted with an alkyl halide. The bulky trimethyl-substituted pyrrolidine ring sterically hinders one face of the molecule, forcing the alkyl group to add to the opposite face, thus creating a new stereocenter with a specific configuration.

-

Cleavage of the Auxiliary: The chiral auxiliary is subsequently removed, typically by hydrolysis, to yield the desired enantiomerically enriched product and recover the auxiliary.

Caption: Mechanism of CFTR Correction.

Part 3: The Broader Significance of the Chiral Pyrrolidine Scaffold in Drug Discovery

The utility of the chiral pyrrolidine scaffold, exemplified by 2,2,4-trimethylpyrrolidine, extends beyond CFTR modulators. This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. [1]Its versatility allows for the exploration of diverse pharmacological targets.

Neurodegenerative Diseases

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Chiral pyrrolidine-based inhibitors have been developed with high potency and selectivity for nNOS. [3][4]Selective inhibition of nNOS is a promising therapeutic strategy for neurodegenerative conditions such as Parkinson's, Alzheimer's, and Huntington's diseases. [3][4]The pyrrolidine core in these inhibitors plays a crucial role in their binding to the active site of the enzyme. [3]* Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Pyrrolidine derivatives are being investigated as FAAH inhibitors. [2]FAAH is an enzyme that degrades endocannabinoids, which are involved in neuroinflammation and memory. [2]Inhibiting FAAH is an attractive strategy for the treatment of Alzheimer's disease. [2]

Metabolic Disorders

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have been identified as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. [5]These compounds have demonstrated efficacy in lowering blood glucose levels in preclinical models. [5]

Part 4: Experimental Protocols for Biological Evaluation

Ussing Chamber Assay for CFTR Function

This is a standard electrophysiological technique to measure ion transport across epithelial tissues.

-

Cell Culture: Human bronchial epithelial cells from CF patients are cultured on permeable supports to form a polarized monolayer.

-

Mounting: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.

-

Electrophysiological Recordings: The transepithelial voltage and resistance are measured. A chloride gradient is established across the monolayer.

-

Compound Addition: A cAMP agonist (e.g., forskolin) is added to activate CFTR. The compound of interest (e.g., a CFTR corrector and/or potentiator) is added to either the apical or basolateral side.

-

Data Analysis: The change in short-circuit current (Isc) upon addition of the compounds is measured, which reflects the movement of chloride ions through the CFTR channels. An increase in Isc indicates enhanced CFTR function.

Enzyme Inhibition Assay (e.g., for nNOS or DPP-4)

-

Reagents: Purified recombinant human enzyme, substrate, and the test compound (pyrrolidine derivative).

-

Reaction Setup: The enzyme is incubated with various concentrations of the test compound in a suitable buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Detection: The formation of the product is monitored over time using a spectrophotometric or fluorometric method.

-

Data Analysis: The rate of the reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Conclusion

This compound is a quintessential example of a molecule whose "mechanism of action" is multifaceted. While its direct biological activity is not its primary feature, its role as a chiral auxiliary in stereoselective synthesis is of paramount importance. This function enables the creation of complex and stereochemically defined drug molecules with high precision. The incorporation of the 2,2,4-trimethylpyrrolidine scaffold into therapeutics like Elexacaftor demonstrates its profound indirect impact on biological mechanisms, offering life-changing treatments for diseases such as cystic fibrosis. The continued exploration of the chiral pyrrolidine core in various therapeutic areas underscores its status as a valuable building block in the ongoing quest for novel and more effective medicines.

References

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). ResearchGate. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health. [Link]

-

A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. (n.d.). National Institutes of Health. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). ACS Publications. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

-

Cystic fibrosis transmembrane conductance regulator modulators. (n.d.). National Institutes of Health. [Link]

-

Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity. (n.d.). ResearchGate. [Link]

-

Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis. (2025). PubMed. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). National Institutes of Health. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]

-

CFTR Modulator Types. (n.d.). Cystic Fibrosis Foundation. [Link]

-

CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. (n.d.). Frontiers. [Link]

-

CFTR modulators: transformative therapies for cystic fibrosis. (n.d.). National Institutes of Health. [Link]

-

Emerging CFTR modulators as new drugs for cystic fibrosis: A portrait of in vitro pharmacology and clinical translation. (n.d.). ResearchGate. [Link]

-

CFTR Modulators: Current Status and Evolving Knowledge. (2022). PubMed. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

-

Comparative Efficacy of CFTR Modulators: A Network Meta-analysis. (2025). PubMed. [Link]

-

View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

CFTR Modulators for Cystic Fibrosis + Closing Remarks & Prizes of Pharmacology 2022. (2023). YouTube. [Link]

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). National Institutes of Health. [Link]

-

(S)-2,2,4-trimethylpyrrolidine hydrochloride. (n.d.). PubChem. [Link]

-

Cas 1897428-40-8,this compound. (n.d.). LookChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Computational Analysis of 2,2,4-Trimethylpyrrolidine Hydrochloride

This document provides researchers, scientists, and drug development professionals with an in-depth guide to the computational characterization of 2,2,4-Trimethylpyrrolidine hydrochloride. Moving beyond a simple recitation of methods, this whitepaper delves into the causal reasoning behind procedural choices, offering a robust framework for applying modern computational chemistry to understand and predict the behavior of this versatile chiral building block.

Introduction: The Significance of a Chiral Scaffold

This compound is a chiral heterocyclic compound featuring a saturated five-membered nitrogen-containing ring.[1] Its structure, particularly the defined stereochemistry at the C4 position, makes it a valuable asset in medicinal chemistry and asymmetric synthesis, where it can serve as a chiral auxiliary or a foundational piece in the construction of complex, biologically active molecules.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial property for many pharmaceutical applications.[1][3]

A thorough understanding of its conformational preferences, spectroscopic signatures, electronic properties, and dynamic behavior in solution is paramount for its effective application. Computational modeling provides a powerful, cost-effective avenue to explore these characteristics at an atomic level of detail. This guide outlines a multi-faceted approach, integrating quantum mechanics (QM) and classical molecular dynamics (MD) to construct a comprehensive molecular profile.

Caption: Overall scope of the computational guide.

Part I: Quantum Mechanical (QM) Characterization of a Single Ion Pair

Quantum mechanical calculations allow us to probe the intrinsic properties of the 2,2,4-trimethylpyrrolidinium cation and its interaction with the chloride anion, absent the complexities of solvent or bulk effects. This forms the bedrock of our understanding and provides essential parameters for subsequent simulations.

Pillar 1: Structural and Conformational Analysis

Causality: The function of any molecule is dictated by its three-dimensional structure. The pyrrolidine ring is not planar; it adopts puckered conformations to alleviate ring strain, primarily the "envelope" and "twist" (or "half-chair") forms.[2] Identifying the lowest energy conformer is the mandatory first step for all subsequent calculations, as this structure is the most probable representation of the molecule at equilibrium.

Experimental Protocol: Conformer Search and DFT Optimization

-

Initial Structure Generation: Build the 2,2,4-trimethylpyrrolidinium cation and a chloride anion in a 3D molecular editor. Generate an initial set of possible conformers using a molecular mechanics-based systematic or stochastic search.

-

Low-Level Optimization: Perform a rapid geometry optimization of all generated conformers using a computationally inexpensive method (e.g., PM7 semi-empirical or DFT with a minimal basis set like STO-3G) to filter out high-energy duplicates.

-

High-Level Optimization: Take the unique, low-energy conformers and perform a full geometry optimization using a more robust level of theory.

-

Methodology: Density Functional Theory (DFT) is the method of choice, offering a favorable balance of computational cost and accuracy. The B3LYP functional is a widely used hybrid functional suitable for organic molecules.[4]

-

Basis Set: The Pople-style 6-31G(d) basis set is a standard choice, including polarization functions (d) on heavy atoms, which are essential for describing the non-planar geometry and interactions with the anion.

-

-

Validation: Perform a frequency calculation on the final optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Trustworthiness: This hierarchical approach ensures a comprehensive search of the conformational space without incurring prohibitive computational costs. By starting broad and refining with increasing levels of theory, we gain confidence that we have located the global minimum energy structure.

Caption: Workflow for geometry optimization.

Pillar 2: Spectroscopic Property Prediction

Causality: Computationally predicted spectra serve two purposes: they aid in the interpretation and assignment of experimental data (e.g., from NMR or FT-IR) and act as a critical validation of the optimized geometry. If the computed spectrum closely matches the experimental one, it significantly increases confidence in the structural model.

Experimental Protocol: Simulating IR and NMR Spectra

-

IR Spectrum Simulation:

-

The results of the frequency calculation (from the validation step above) are used directly.

-

The output provides the vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

-

Expertise: Raw DFT frequencies are known to overestimate experimental values due to the harmonic approximation. It is standard practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the computed frequencies for better agreement with experiment.

-

-

NMR Spectrum Simulation:

-

Using the optimized geometry, perform a subsequent calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is the standard for predicting isotropic magnetic shielding constants.

-

Expertise: Shielding constants are not chemical shifts. To obtain chemical shifts, the computed shielding value for a reference compound (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory, must be subtracted from the shielding values of the target molecule's nuclei.[5]

-

This procedure should be repeated for both ¹H and ¹³C nuclei to predict the full NMR profile.

-

Data Presentation: Predicted Spectroscopic Data

| Analysis Type | Predicted Data Point | Computational Method | Key Consideration |

| Vibrational (IR) | N-H stretch | B3LYP/6-31G(d) Freq. | Apply frequency scaling factor |

| Vibrational (IR) | C-H stretch | B3LYP/6-31G(d) Freq. | Apply frequency scaling factor |

| ¹H NMR | N-H proton chemical shift | B3LYP/6-31G(d) GIAO | Reference to computed TMS |

| ¹³C NMR | C2, C4, C5 chemical shifts | B3LYP/6-31G(d) GIAO | Reference to computed TMS |

Pillar 3: Electronic Property Analysis

Causality: The distribution of electrons in a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbitals (the HOMO and LUMO) provide insights into regions susceptible to electrophilic or nucleophilic attack, while the Molecular Electrostatic Potential (MEP) map visualizes charge distribution, highlighting areas for hydrogen bonding and other non-covalent interactions.[4]

Experimental Protocol: Calculating Electronic Descriptors

-

Frontier Molecular Orbitals (FMOs):

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are standard outputs of the DFT optimization calculation.

-

The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

-

Visualize the 3D orbital shapes to identify which atoms contribute most to these frontier orbitals.

-

-

Molecular Electrostatic Potential (MEP):

-

Generate the MEP by calculating the electrostatic potential at points on the electron density surface.

-

Map these potential values onto the surface using a color scale. Typically, red indicates electron-rich, negative potential regions (like the chloride anion), while blue indicates electron-poor, positive potential regions (like the acidic N-H proton).

-

Sources

(4S)-2,2,4-trimethylpyrrolidine hydrochloride structural analysis

An In-Depth Technical Guide to the Structural Analysis of (4S)-2,2,4-trimethylpyrrolidine hydrochloride

Foreword: The Imperative of Precision in Chiral Scaffolds

In the landscape of modern drug discovery and development, chiral pyrrolidine scaffolds are of paramount importance.[1] Their rigid, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, which is critical for selective interaction with biological targets. (4S)-2,2,4-trimethylpyrrolidine hydrochloride is one such building block, notable for its use as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[2] The absolute configuration at the C4 position, designated "(4S)", is not a trivial detail; it is a critical determinant of the final drug substance's efficacy and safety. Consequently, a rigorous and multi-faceted approach to its structural analysis is not merely a quality control measure, but a foundational necessity for any research and development program that utilizes it.

This guide eschews a simple recitation of analytical methods. Instead, it offers a holistic strategy, detailing not only the "how" but, more critically, the "why" behind each experimental choice. We will explore how a synergistic application of spectroscopic and crystallographic techniques provides an unambiguous, self-validating confirmation of the identity, purity, and absolute stereochemistry of this vital chiral intermediate.

Foundational Characterization: Identity and Physical Properties

Before delving into complex spectroscopic analysis, foundational data provides the initial confirmation of the material's identity. (4S)-2,2,4-trimethylpyrrolidine hydrochloride is a white to off-white solid.[3][4] Its hydrochloride salt form renders it more water-soluble than its free base, a common strategy to improve handling and formulation characteristics.[5]

| Property | Value | Source |

| CAS Number | 1897428-40-8 | [3][5][6] |

| Molecular Formula | C₇H₁₆ClN | [3][4] |

| Molecular Weight | 149.66 g/mol | [3][7] |

| Appearance | White to Off-White Solid | [3][4] |

| Melting Point | 140 - 143 °C | [4] |

| Storage | 2-8°C, Hygroscopic | [2][3][4] |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For (4S)-2,2,4-trimethylpyrrolidine hydrochloride, the primary diagnostic goal is to confirm the presence of the pyrrolidinium cation and the aliphatic backbone.

Causality of Experimental Choice: The choice of Attenuated Total Reflectance (ATR) FT-IR is deliberate. It requires minimal sample preparation, is non-destructive, and is ideal for analyzing solid powders, eliminating the need for KBr pellets which can introduce atmospheric moisture artifacts—a key consideration for a hygroscopic compound.[2]

Expected Absorption Bands: The spectrum is dominated by features characteristic of a secondary amine salt.

-

~2700-2400 cm⁻¹ (broad): This is a hallmark region for the N-H⁺ stretching vibration in an amine hydrochloride salt.[8][9] Its broadness is due to hydrogen bonding. The absence of a sharp N-H stretch around 3300 cm⁻¹ confirms the absence of the free base.

-

2960-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl and methylene groups on the pyrrolidine ring.[10][11]

-

~1600-1575 cm⁻¹: N-H⁺ bending vibrations.

-

1470-1430 cm⁻¹: C-H bending (scissoring and asymmetric) vibrations of the CH₂ and CH₃ groups.

Experimental Protocol: ATR-FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol and performing a background scan. The background spectrum should be flat.

-

Sample Application: Place a small amount (a few milligrams) of the (4S)-2,2,4-trimethylpyrrolidine hydrochloride sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (ATR correction, baseline correction) and identify the key vibrational bands as listed above to confirm the functional group identity.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves to confirm the molecular weight of the parent compound (in its free base form) and provide structural information through analysis of its fragmentation pattern.

Causality of Experimental Choice: Electrospray Ionization (ESI) in positive ion mode is the technique of choice. ESI is a soft ionization method ideal for polar, pre-charged molecules like hydrochloride salts. It allows the intact molecule (as the free base) to be observed with high sensitivity. The expected ion is the protonated free base, [C₇H₁₅N + H]⁺.

Expected Mass Spectrum Data:

| Ion | Calculated m/z | Observation |

| [M+H]⁺ | 114.13 | Molecular ion of the free base (C₇H₁₅N). Confirms the core molecular formula. |

| [M-CH₃]⁺ | 98.12 | Loss of a methyl group, likely from the gem-dimethyl C2 position. A prominent fragment. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium iodide or a commercial ESI tuning mix) to ensure mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

-

Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight of the free base. Analyze the major fragment ions to corroborate the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the carbon skeleton and proton environments.

Causality of Experimental Choice: The suite of NMR experiments is chosen to build the structure piece by piece. ¹H and ¹³C NMR provide the fundamental chemical shifts and multiplicities. COSY establishes proton-proton adjacencies. HSQC links each proton directly to its attached carbon. Finally, HMBC connects fragments over two and three bonds, completing the structural puzzle and confirming the substitution pattern.

Predicted NMR Data (in D₂O, chemical shifts are approximate)

| Position | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) |

| C2-CH₃ (ax) | ~1.35, s, 3H | ~28 |

| C2-CH₃ (eq) | ~1.45, s, 3H | ~29 |

| C3-H₂ | ~1.80 (ax), ~2.20 (eq), m, 2H | ~45 |

| C4-H | ~2.50, m, 1H | ~35 |

| C4-CH₃ | ~1.10, d, 3H | ~20 |

| C5-H₂ | ~3.20 (ax), ~3.50 (eq), m, 2H | ~55 |

| N-H₂⁺ | Broad, variable (exchanges with D₂O) | - |

Note: Axial (ax) and equatorial (eq) assignments are tentative and depend on the dominant ring conformation.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., D₂O or CD₃OD) in a 5 mm NMR tube. Add a small amount of a reference standard like DSS or TMS if required, although modern spectrometers can reference to the residual solvent signal.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming for high resolution.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

-

2D COSY Acquisition: Run a gradient-selected COSY experiment to establish ¹H-¹H correlations. This will show cross-peaks between adjacent protons (e.g., C3-H₂ with C4-H, and C4-H with C5-H₂ and C4-CH₃).

-

2D HSQC Acquisition: Run a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations. This definitively assigns the proton signals to their respective carbon signals.

-

2D HMBC Acquisition: Run a gradient-selected HMBC experiment to observe long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for confirming the overall connectivity. For example, the protons of the C2-methyl groups should show correlations to C2 and C3. The proton at C4 should show correlations to C2, C3, C5, and its attached methyl carbon.

Visualization of Key NMR Connectivity

The following diagram illustrates the expected key long-range correlations from an HMBC experiment, which are essential for confirming the trimethyl substitution pattern.

Caption: Key HMBC correlations for structural confirmation.

Single-Crystal X-ray Diffraction: Unambiguous Stereochemistry

While NMR can confirm the constitution and relative configuration, single-crystal X-ray diffraction (XRD) is the unequivocal method for determining the absolute configuration of a chiral molecule.[12]

Causality of Experimental Choice: The goal is to obtain a definitive 3D model of the molecule as it exists in the solid state. This directly visualizes the spatial arrangement of atoms, confirming the (S) configuration at the C4 stereocenter. The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned absolute configuration.[13]

Experimental Protocol: Single-Crystal XRD

-

Crystallization: This is the most critical and often rate-limiting step.[12] Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation from a solvent/anti-solvent system (e.g., methanol/diethyl ether) or vapor diffusion.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern over a wide range of angles. Using a copper radiation source (Cu Kα) is often preferred for light-atom structures to maximize anomalous scattering, which is key for determining absolute configuration.[13]

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

-

Absolute Structure Determination: Analyze the data to determine the absolute configuration, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer (and close to 1 for the inverted structure) provides high confidence in the assignment.[13]

Integrated Analytical Workflow

Caption: A synergistic workflow for complete structural verification.

Conclusion

The structural analysis of (4S)-2,2,4-trimethylpyrrolidine hydrochloride is a case study in analytical rigor. By systematically employing a suite of orthogonal techniques—FT-IR for functional group identification, mass spectrometry for molecular weight verification, a full complement of NMR experiments for constitutional elucidation, and single-crystal X-ray diffraction for the definitive assignment of absolute stereochemistry—researchers can achieve an unassailable level of confidence in the material's identity and quality. This meticulous, evidence-based approach is fundamental to ensuring the successful translation of this chiral building block into advanced applications, particularly in the synthesis of stereochemically pure pharmaceutical agents.

References

-

Pharmaffiliates. CAS No : 1897428-40-8 | Product Name : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride. Available from: [Link]

-

National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Available from: [Link]

- Google Patents. US20200369608A1 - Processes for preparing pyrrolidine compounds.

-

ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available from: [Link]

-

Defense Technical Information Center (DTIC). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Pyrrolidine - NIST WebBook. Available from: [Link]

-

PubChem. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814. Available from: [Link]

-

ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Available from: [Link]

-

SpectraBase. Pyrrolidine - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubChem. Pyrrolidine | C4H9N | CID 31268. Available from: [Link]

-

PubChem. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848. Available from: [Link]

-

PubMed Central (PMC). methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Available from: [Link]

-

PubChem. (4S)-2,2,4-trimethylpyrrolidine | C7H15N | CID 21680456. Available from: [Link]

-

Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

-

JACS Au. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Available from: [Link]

-

ResearchGate. (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]

-

ResearchGate. X-ray crystallography and chirality: understanding the limitations. Available from: [Link]

-

PubMed Central (PMC). X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

The Pharma Innovation. A review on x-ray crystallography and it's applications. Available from: [Link]

-

Defense Technical Information Center (DTIC). X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Pyrrolidine, n-methyl-, hydrochloride - NIST WebBook. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-2,2,4-trimethylpyrrolidinehydrochloride | 1897428-40-8 [amp.chemicalbook.com]

- 5. CAS 1897428-40-8: Pyrrolidine, 2,2,4-trimethyl-, hydrochlo… [cymitquimica.com]

- 6. biomall.in [biomall.in]

- 7. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

physical and chemical properties of 2,2,4-Trimethylpyrrolidine hydrochloride

An In-Depth Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride for Advanced Research & Development

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Pyrrolidines in Modern Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the pyrrolidine motif stands out as a "privileged scaffold"—a core structure frequently found in biologically active compounds.[1] Its utility, however, is magnified exponentially when chirality is introduced and controlled. This compound, particularly its (4S)-enantiomer, has emerged from relative obscurity to become a cornerstone in the synthesis of high-value therapeutics.[1] Its unique combination of steric hindrance from the gem-dimethyl group at C2 and the defined stereocenter at C4 provides an exceptional tool for directing the stereochemical outcome of reactions.[1][2]

This guide moves beyond a simple recitation of data. It is designed to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of this reagent's character, behavior, and application. We will delve into the causality behind its synthetic utility, provide robust analytical frameworks for its characterization, and contextualize its properties for practical, real-world application. The primary focus will be on the (S)-enantiomer due to its significant role in pharmaceuticals, but data for the racemic mixture will also be presented where applicable.

Molecular Identity and Stereochemical Architecture

This compound is the salt form of a saturated, five-membered nitrogen-containing heterocycle bearing three methyl substituents.[2][3] The hydrochloride form enhances its stability and water solubility, making it a more convenient solid for handling and storage compared to the free base.[2][3]

The key to its utility lies in the chiral center at the C4 position. The spatial arrangement of the methyl group at this position dictates its effectiveness as a chiral auxiliary or building block.[1][2]

Caption: 2D structure of (S)-2,2,4-Trimethylpyrrolidine hydrochloride.

Key Identifiers:

| Identifier | (S)-2,2,4-Trimethylpyrrolidine HCl | Racemic 2,2,4-Trimethylpyrrolidine HCl |

| CAS Number | 1897428-40-8[2][3][4][5] | 1390654-80-4[1][6] |

| Molecular Formula | C₇H₁₆ClN[3][4] | C₇H₁₆ClN[3][6] |

| Molecular Weight | 149.66 g/mol [3][4] | 149.66 g/mol [3][6] |

| InChIKey | HWUWODDRROSFEJ-RGMNGODLSA-N[2][5] | HWUWODDRROSFEJ-UHFFFAOYSA-N[6] |

| Canonical SMILES | C[C@H]1CC(C)(C)NC1.Cl[2][4] | CC1CC(NC1)(C)C.Cl[6] |

Core Physicochemical Properties

A thorough understanding of the physical properties is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Appearance | White to Off-White Crystalline Solid | [1][7][8] |

| Melting Point | 140 - 143 °C | [8] |

| Boiling Point | Not Applicable (Decomposes) | [3] |

| Solubility | Water-soluble. Sparingly soluble in DMSO, slightly soluble in Chloroform. | [2][3][8] |

| Hygroscopicity | Hygroscopic | [8] |

| Storage Conditions | Store at -20°C under an inert atmosphere. | [4][8] |

Expert Insight: The hydrochloride salt form significantly improves its handling characteristics over the free base, which is a volatile liquid. However, its hygroscopic nature necessitates storage in a desiccator or glovebox and careful handling to prevent absorption of atmospheric moisture, which can affect reaction stoichiometry and yield.

Stereoselective Synthesis: A Process-Driven Perspective

The value of this compound is intrinsically linked to its enantiopurity. The most prominent industrial synthesis produces the (S)-enantiomer via the stereospecific reduction of a chiral lactam precursor.[1][9]

Caption: Role as a chiral auxiliary in asymmetric synthesis.

Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark) * Signal Word: Warning [6]* Hazard Statements:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. * Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. * Handling Practices: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Given its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended for long-term stability and to maintain sample integrity. [4][8]

References

-

Cas 1897428-40-8, this compound | lookchem. (URL: [Link])

-

This compound | C7H16ClN | CID 54598566 - PubChem. (URL: [Link])

-

(S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem. (URL: [Link])

- US20200369608A1 - Processes for preparing pyrrolidine compounds - Google P

-

2,2,4-Trimethyl-pyrrolidine - SpectraBase. (URL: [Link])

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1897428-40-8: Pyrrolidine, 2,2,4-trimethyl-, hydrochlo… [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. (S)-2,2,4-trimethylpyrrolidinehydrochloride | 1897428-40-8 [amp.chemicalbook.com]

- 9. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2,4-Trimethylpyrrolidine Hydrochloride (CAS 1390654-80-4): Current Landscape and Future Directions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound 2,2,4-Trimethylpyrrolidine hydrochloride (CAS 1390654-80-4) is limited in publicly accessible scientific literature and databases. This guide synthesizes available information on closely related pyrrolidine structures and general principles of heterocyclic chemistry to provide a foundational understanding and predictive insights. All proposed experimental protocols are illustrative and require rigorous validation.

Part 1: Foundational Chemistry and Physicochemical Profile

Introduction to the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in medicinal chemistry and natural products. Its conformational flexibility, basic nitrogen center, and capacity for stereoisomerism make it a privileged scaffold for interacting with biological targets. The introduction of methyl groups, as in 2,2,4-trimethylpyrrolidine, significantly influences its steric and electronic properties, impacting its reactivity, basicity, and potential biological activity.

Structural Elucidation and Predicted Properties

This compound is the salt form of the parent amine. The hydrochloride salt is typically a crystalline solid with improved stability and handling characteristics compared to the free base.

Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties:

A summary of predicted properties is presented below. These values are computationally derived and await experimental verification.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 163.70 g/mol | Influences diffusion and absorption rates. |

| pKa (Conjugate Acid) | ~10.5 - 11.5 | Determines the ionization state at physiological pH (7.4), impacting solubility and receptor binding. |

| LogP | ~1.5 - 2.5 | Indicates lipophilicity, affecting membrane permeability and off-target interactions. |

| Polar Surface Area | ~12 Ų | Influences cell penetration and oral bioavailability. |

| Hydrogen Bond Donors | 1 (protonated amine) | Potential for specific hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (chloride ion) | Can interact with hydrogen bond donors in the microenvironment. |

Synthesis and Purification

While a specific, validated synthesis for this compound is not widely published, a plausible synthetic route can be conceptualized based on established pyrrolidine synthesis methodologies. A potential approach involves the reductive amination of a suitable ketone precursor.

Proposed Synthetic Workflow:

Caption: Conceptual synthetic workflow for 2,2,4-Trimethylpyrrolidine HCl.

Illustrative Protocol for Salt Formation:

This protocol is a general guideline and requires optimization.

-

Dissolution: Dissolve the free base (2,2,4-trimethylpyrrolidine) in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) at a concentration of 0.1-0.5 M.

-

Acidification: Cool the solution in an ice bath (0 °C). Add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt should precipitate out of the solution. Monitor the pH of the solution to ensure complete salt formation (pH ~2-3).

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material or excess acid.

-

Drying: Dry the purified salt under vacuum to remove residual solvent.

Part 2: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of this compound is critical for its application in research and development. A multi-technique analytical approach is necessary for comprehensive characterization.

Spectroscopic and Spectrometric Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and connectivity of protons. Expected signals would include distinct peaks for the three methyl groups and the methylene protons on the pyrrolidine ring. The gem-dimethyl groups at the C2 position would likely appear as singlets, while the C4-methyl would be a doublet.

-

¹³C NMR: Confirms the carbon framework of the molecule. The number of unique carbon signals will confirm the overall structure.

-

-

Mass Spectrometry (MS):

-